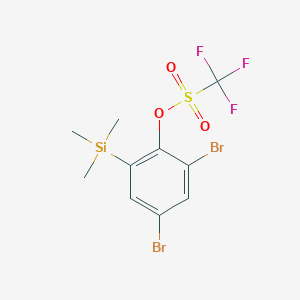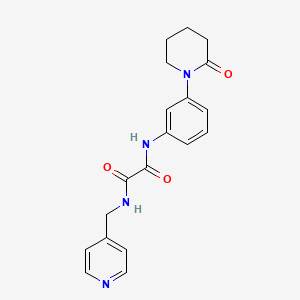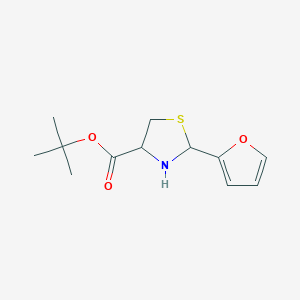
2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1449472-57-4 . It has a molecular weight of 456.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate” are not available, it’s known that similar compounds are used as precursors in aryne chemistry . They can generate benzyne under mild conditions of simple fluoride treatment .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.456 (lit.) . It boils at 70 °C/2 mmHg (lit.) and has a density of 1.229 g/mL at 25 °C (lit.) .Scientific Research Applications
Aryne Chemistry
2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate: is a pivotal compound in aryne chemistry. It serves as an ortho-benzyne precursor . Arynes are highly reactive intermediates that participate in various organic reactions, enabling the synthesis of complex molecular structures. This compound can generate benzyne under mild conditions, such as simple fluoride treatment at room temperature , which is crucial for conducting reactions with high precision and control.
Safety and Hazards
properties
IUPAC Name |
(2,4-dibromo-6-trimethylsilylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUFXYVKSIUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1)Br)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2972763.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2972767.png)

![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)



![(E)-4-(Dimethylamino)-N-[1-[1-(4-fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-enamide](/img/structure/B2972780.png)
![3-Ethenylsulfonyl-N-[4-(1,3,4-thiadiazol-2-yl)phenyl]propanamide](/img/structure/B2972781.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972783.png)